molecular formula C13H23N3O2 B7928938 N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide

N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide

Cat. No.: B7928938
M. Wt: 253.34 g/mol
InChI Key: ZTVNEOBASCHODV-UHFFFAOYSA-N
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Description

N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide is a synthetic compound with a complex molecular structure It is characterized by the presence of an acetyl-cyclopropyl-amino group attached to a cyclohexyl ring, which is further connected to an amino-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide typically involves multiple steps, starting with the preparation of the cyclopropyl-amino precursor. The cyclopropyl-amino group is acetylated using acetic anhydride under controlled conditions to form the acetyl-cyclopropyl-amino intermediate. This intermediate is then reacted with cyclohexylamine to form the cyclohexyl derivative. Finally, the amino-acetamide group is introduced through a reaction with chloroacetamide under basic conditions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide
  • N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide
  • 4-Aminocoumarin derivatives

Uniqueness

N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopropyl-amino and amino-acetamide moieties provide versatile sites for chemical modifications, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-[acetyl(cyclopropyl)amino]cyclohexyl]-2-aminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-9(17)16(12-6-7-12)11-4-2-10(3-5-11)15-13(18)8-14/h10-12H,2-8,14H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVNEOBASCHODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CCC(CC1)NC(=O)CN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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